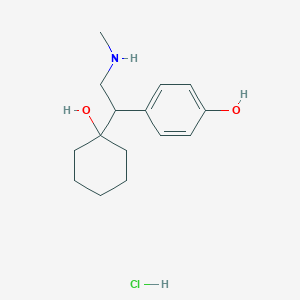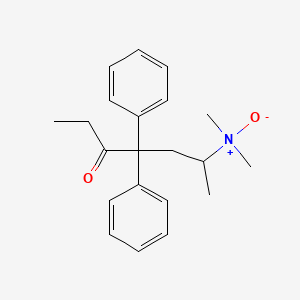
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide is an organic compound with the molecular formula C11H15N3S and a molecular weight of 221.32 g/mol. It is used as an analytical standard and an intermediate in the synthesis of more complex compounds.
Méthodes De Préparation
The synthesis of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-propylbenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux . The product is then purified through recrystallization.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide include other hydrazinecarbothioamide derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 2-[(4-Methylphenyl)methylene]hydrazinecarbothioamide
- 2-[(4-Ethylphenyl)methylene]hydrazinecarbothioamide
The uniqueness of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide lies in its specific propyl substituent, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
33100-61-7 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide |
InChI |
InChI=1S/C21H27NO2/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |
Clé InChI |
JAGZVXZVPUWAKA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


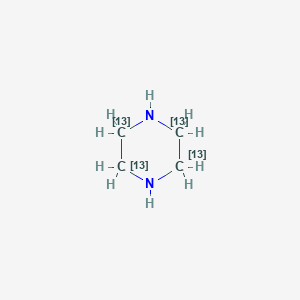

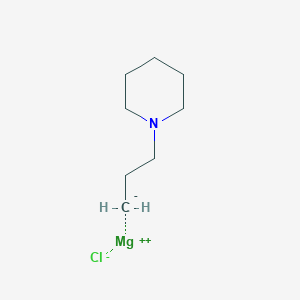

![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)

![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
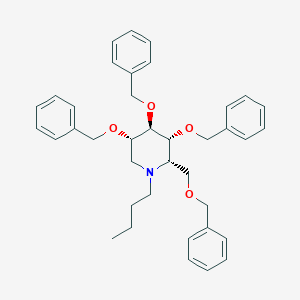
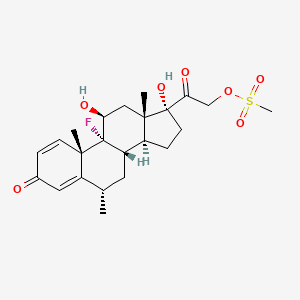
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
